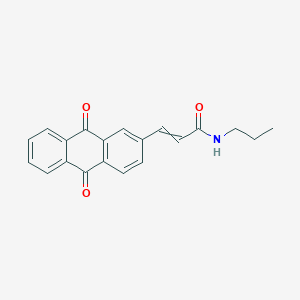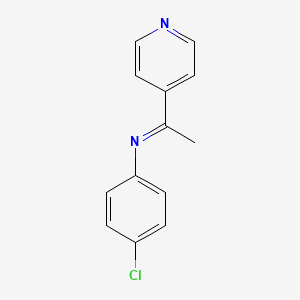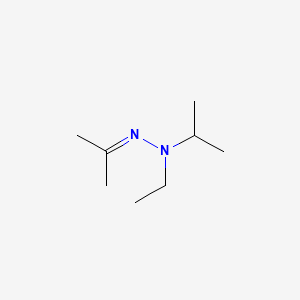
2-Propanone, ethyl(1-methylethyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, ethyl(1-methylethyl)hydrazone is an organic compound with the molecular formula C8H18N2 It is a hydrazone derivative formed by the reaction of 2-propanone (acetone) with ethyl(1-methylethyl)hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, ethyl(1-methylethyl)hydrazone typically involves the reaction of 2-propanone with ethyl(1-methylethyl)hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction can be carried out in a solvent such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation or crystallization may be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, ethyl(1-methylethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, nitriles, and various substituted hydrazones. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
2-Propanone, ethyl(1-methylethyl)hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 2-Propanone, ethyl(1-methylethyl)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. The compound can also undergo nucleophilic addition reactions with electrophiles, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, (1-methylethyl)hydrazone: A similar compound with a slightly different structure, where the ethyl group is replaced by a methyl group.
2-Propanone, (1-methylethylidene)hydrazone: Another similar compound with a different arrangement of the hydrazone group.
Uniqueness
2-Propanone, ethyl(1-methylethyl)hydrazone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
75268-05-2 |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
N-ethyl-N-(propan-2-ylideneamino)propan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-6-10(8(4)5)9-7(2)3/h8H,6H2,1-5H3 |
InChI-Schlüssel |
FQBTUCJQGSWWGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)C)N=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


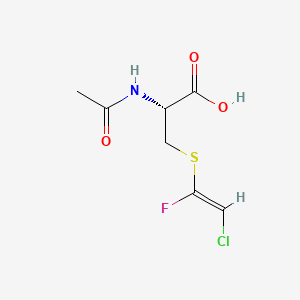
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

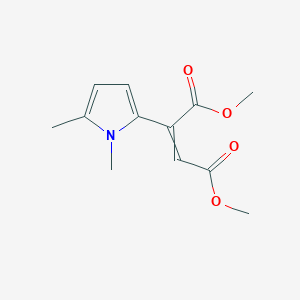
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

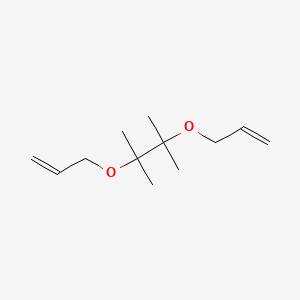
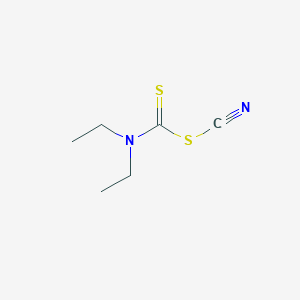
![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)
